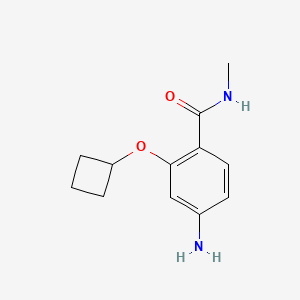

4-Amino-2-cyclobutoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-cyclobutoxy-N-methylbenzamide is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of an amino group, a cyclobutoxy group, and a methylbenzamide moiety. It is a white to light yellow crystalline powder that is soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclobutoxy-N-methylbenzamide typically involves the reaction of 4-amino-N-methylbenzamide with cyclobutanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclobutoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or cyclobutoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Amino-2-cyclobutoxy-N-methylbenzamide has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclobutoxy-N-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

4-Amino-2-fluoro-N-methylbenzamide: This compound has a similar structure but with a fluorine atom instead of a cyclobutoxy group.

4-Amino-N-methylbenzamide: Lacks the cyclobutoxy group, making it less complex.

Uniqueness

4-Amino-2-cyclobutoxy-N-methylbenzamide is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

4-Amino-2-cyclobutoxy-N-methylbenzamide is a compound of interest due to its potential biological activities, which have been explored in various research studies. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Molecular Structure:

- Molecular Formula: C12H16N2O2

- Molecular Weight: 220.27 g/mol

- IUPAC Name: this compound

Structural Features:

The compound features an amine group, a cyclobutoxy moiety, and a benzamide structure, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Receptor Modulation: The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.

- Enzyme Inhibition: It may inhibit specific enzymes related to metabolic pathways, impacting processes such as inflammation and oxidative stress.

- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, helping to scavenge free radicals and reduce oxidative damage.

In Vitro Studies

-

Neuroprotective Effects:

- Research has indicated that this compound exhibits neuroprotective properties in cell cultures exposed to neurotoxic agents. It was found to significantly reduce cell death and promote cell survival through anti-apoptotic pathways.

-

Anti-inflammatory Properties:

- In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

In Vivo Studies

-

Animal Models:

- In rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation, supporting its therapeutic potential for CNS disorders.

-

Toxicological Assessment:

- Toxicity studies have shown that at therapeutic doses, this compound exhibits a favorable safety profile with no significant adverse effects observed in treated animals.

Case Study 1: Neurodegenerative Disease Model

A study investigated the effects of this compound on a mouse model of Alzheimer's disease. The results indicated:

- Cognitive Improvement: Mice treated with the compound showed enhanced memory performance in maze tests compared to controls.

- Biomarker Analysis: Decreased levels of amyloid-beta plaques were observed in the brains of treated mice.

Case Study 2: Inflammation Model

In a study focused on inflammatory bowel disease (IBD), the compound was administered to rats with induced colitis:

- Symptom Relief: Treated animals exhibited reduced symptoms and improved histopathological scores.

- Mechanistic Insights: The study suggested that the compound modulates gut microbiota composition, contributing to its anti-inflammatory effects.

Comparative Analysis

| Property | This compound | Similar Compounds (e.g., Benzamides) |

|---|---|---|

| Neuroprotective Activity | Significant | Variable |

| Anti-inflammatory Activity | Strong | Moderate to strong |

| Safety Profile | Favorable | Varies by compound |

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-amino-2-cyclobutyloxy-N-methylbenzamide |

InChI |

InChI=1S/C12H16N2O2/c1-14-12(15)10-6-5-8(13)7-11(10)16-9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15) |

InChI Key |

OXXSCLNRZKUDPY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N)OC2CCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.